molecular formula C14H12N2S B3244644 1,3-Benzothiazol-2-yl(phenyl)methanamine CAS No. 1629-68-1

1,3-Benzothiazol-2-yl(phenyl)methanamine

Cat. No. B3244644
CAS RN: 1629-68-1
M. Wt: 240.33 g/mol
InChI Key: LCUXOKKXLIBQKQ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl(phenyl)methanamine is a chemical compound with the CAS Number: 42182-65-0 . It has a molecular weight of 164.23 . It’s typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-benzothiazol-2-yl(phenyl)methylamine . The InChI code is 1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-yl(phenyl)methanamine is typically in powder form . It has a molecular weight of 164.23 . The melting point is between 51-54 degrees .

Scientific Research Applications

Antibacterial Agents

The compound has been used in the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones which have shown potential as antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .

Antitumor Agents

Quinazoline derivatives, which can be synthesized using 1,3-Benzothiazol-2-yl(phenyl)methanamine, have been found to have antitumor properties . They act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .

Sedatives

Quinazoline derivatives also have sedative properties . This makes them useful in the development of drugs for the treatment of conditions such as anxiety and insomnia .

Analgesics

The compound has been used in the synthesis of analgesics . These are drugs that are used to relieve pain .

Antidiabetic Agents

Quinazoline derivatives have been found to have antidiabetic properties . They can be used in the treatment of diabetes .

Antifungal Agents

The compound has been used in the synthesis of antifungal agents . These are drugs that are used to treat fungal infections .

Anti-inflammatory Agents

Quinazoline derivatives have anti-inflammatory properties . They can be used in the treatment of conditions such as arthritis and other inflammatory diseases .

Anti-tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295231
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-yl(phenyl)methanamine

CAS RN

1629-68-1
Record name α-Phenyl-2-benzothiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazol-2-yl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The hydrochloride was stirred with aqueous ammonia and methylene chloride, and the aqueous layer was extracted with two portions of methylene chloride. The combined methylene chloride extracts were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. 13.1 g of white solid, as desired product, was obtained, mp. 68°-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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